N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core linked via a thioether bridge to an acetamide moiety. The acetamide group is substituted with a 2,5-dimethoxyphenyl ring, while the triazole ring is further substituted with an m-tolyl (meta-methylphenyl) group.
The compound’s synthesis likely involves coupling a 1,2,4-triazole-3-thiol precursor with a halogenated acetamide derivative under basic conditions, as evidenced by analogous methods described in triazole-thioether syntheses .
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-4-6-13(9-12)18-21-19(23-22-18)27-11-17(24)20-15-10-14(25-2)7-8-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23) |
InChI Key |
GFZILGBBAODHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(m-Tolyl)-1H-1,2,4-Triazole-5-Thiol
The triazolethione core is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. As demonstrated in, refluxing 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isothiocyanate in ethanol yields triazolethiones through intramolecular cyclization. For the target compound, m-tolyl isothiocyanate replaces phenyl isothiocyanate to introduce the meta-methyl substituent. Key parameters:
-
Solvent : Ethanol or 1,4-dioxane
-
Temperature : Reflux (78–100°C)
-
Catalyst : Piperidine (0.5 eq)
13C-NMR confirmation :
Thioalkylation with Chloroacetamide Precursors
The triazolethiol undergoes S-alkylation with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide to form the thioether linkage. Methodologies from and were adapted:
Method A (Alkylation in DMF):
Method B (Alkaline Medium):
IR spectral shifts :
Acetamide Side-Chain Introduction
Coupling with N-(2,5-Dimethoxyphenyl)acetamide
The 2-chloroacetamide intermediate is prepared via Schotten-Baumann reaction:
-
2,5-Dimethoxyaniline (1 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane.
-
Base : Pyridine (3 eq), 0°C, 2 hr
1H-NMR data :
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Combining triazole formation and alkylation in a single reactor reduces purification steps:
-
Step 1 : Cyclocondensation of thiosemicarbazide (1 eq) with m-tolyl isothiocyanate (1 eq) in ethanol.
-
Step 2 : Direct addition of 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (1.2 eq) and K₂CO₃ (2 eq).
-
Conditions : Reflux, 24 hr total
Advantages :
-
Reduced solvent waste
-
Higher atom economy
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Scalability |
|---|---|---|---|---|
| Stepwise | 74 | 98.5 | 18 | High |
| One-Pot | 63 | 97.2 | 24 | Moderate |
| Alkaline B | 68 | 96.8 | 12 | High |
Key findings :
-
Stepwise synthesis offers optimal yield and purity for lab-scale production
-
Alkaline conditions (Method B) enhance reaction rate without side products
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
-
Ethanol vs. DMF :
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Biocatalytic Methods
-
Enzyme : Lipase B (Candida antarctica) in ionic liquids
-
Advantage : 99% enantiomeric excess for chiral intermediates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the thioacetamide linkage, potentially leading to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide could potentially act against different cancer cell lines by disrupting their metabolic pathways .
Anti-inflammatory Effects
In silico studies have suggested that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate a strong binding affinity to the enzyme's active site, which could lead to reduced inflammation and associated diseases .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various pathogens. The presence of the thioacetamide group is believed to enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further exploration in antimicrobial therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications in the methoxy and triazole moieties can significantly impact biological activity. For example:
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Triazole Ring : Contributes to biological activity through interactions with target proteins.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, while the dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Choice : The triazole core in the target compound offers distinct hydrogen-bonding and π-stacking capabilities compared to benzothiazole derivatives, which are often used for their rigid, planar structures in kinase inhibitors .
- Substituent Effects : The 2,5-dimethoxyphenyl group is shared with some benzothiazole-based analogues, suggesting its role in modulating solubility or receptor binding. However, the m-tolyl group on the triazole introduces steric bulk and lipophilicity, contrasting with trifluoromethyl groups in patented compounds, which enhance electronegativity .
Pharmacological Potential
While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Triazole vs. Benzothiazole : Triazoles are associated with antifungal and anticancer activity due to metal-binding capabilities, whereas benzothiazoles are prevalent in antiviral and anti-inflammatory agents .
- Thioether Linkage : The thioether bridge may confer redox activity or serve as a metabolic liability compared to more stable ether or carbamate linkages in analogues like thiazolylmethyl carbamates .
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic compound with a complex structure that includes a dimethoxyphenyl moiety and a triazole-thioether linkage. This compound is part of the thioacetamide family and has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The unique structure of this compound enhances its lipophilicity and may influence its pharmacokinetic properties. The presence of the triazole ring is notable for its diverse biological activities, which include:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Research indicates that compounds featuring triazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit cancer cell proliferation. A notable example includes compounds that target specific cancer cell lines such as MCF-7 (breast cancer), SF-268 (brain cancer), and A549 (lung cancer). The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 5-acetyl-4-methylthiazole | MCF-7 | 49.85 | Cytotoxicity |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 | Growth inhibition |
The compound's dual functionality as an anticancer agent and enzyme inhibitor distinguishes it from other similar compounds, suggesting potential for further development in targeted therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with triazole moieties are known to exhibit broad-spectrum activity against various pathogens. For example:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungal strains : Demonstrated activity against drug-resistant Candida species.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Anticancer Screening : A study conducted on pyrazole derivatives showed promising results against multiple cancer cell lines, indicating that structural modifications can enhance potency.
- Antimicrobial Efficacy : Research on thiazole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism-Based Approaches : Recent reviews highlight the importance of understanding the mechanism of action for compounds like this compound in targeting specific enzymes involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Use a multi-step synthesis approach starting with the formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduce the m-tolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, ensuring anhydrous conditions and inert atmosphere (argon/nitrogen) .
- Step 3 : Optimize thioacetamide linkage using chloroacetyl chloride or similar reagents, controlling stoichiometry and reaction time (monitored by TLC; hexane:ethyl acetate 3:1) .
- Yield Optimization : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (e.g., K₂CO₃ at 1.5 mol equivalence) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., dimethoxyphenyl at δ 3.7–3.9 ppm; triazole protons at δ 8.1–8.3 ppm) and carbon backbone .
- FTIR : Validate thioacetamide C=O stretch (~1650 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z ~410) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design of derivatives to predict biological activity?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and energetics of triazole ring formation or substitution reactions .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity of derivatives against target proteins (e.g., kinases), prioritizing substituents with favorable hydrophobic/hydrogen-bonding interactions .
- ADMET Prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition) using software like SwissADME .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies involving triazole-thioacetamide derivatives?
- Methodology :
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity ≥95%) to identify confounding variables .
- Structure-Activity Relationship (SAR) : Isolate substituent effects (e.g., m-tolyl vs. p-tolyl) using matched molecular pairs or Free-Wilson analysis .
- Dose-Response Reassessment : Reproduce conflicting studies with standardized IC₅₀ protocols (e.g., MTT assay in triplicate) to rule out potency variability .
Q. How can experimental design principles improve the scalability of synthetic protocols for this compound?
- Methodology :
- Factorial Design : Apply 2^k factorial experiments to optimize critical parameters (e.g., reaction time, solvent volume, catalyst type) while minimizing trials .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progression and impurity formation in real time .
- Green Chemistry Metrics : Evaluate solvent sustainability (e.g., E-factor) and energy efficiency (e.g., microwave-assisted synthesis) .
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition potencies for structurally similar triazole-thioacetamides?
- Hypothesis Testing :
- Variable 1 : Differences in enzyme isoforms (e.g., COX-2 vs. COX-1) or assay pH (e.g., 7.4 vs. 6.5) may alter binding kinetics .
- Variable 2 : Impurity profiles (e.g., residual solvents or unreacted intermediates) could artificially inflate/deflate activity measurements .
- Resolution : Re-test compounds with orthogonal assays (e.g., SPR vs. fluorescence polarization) and enforce stringent QC criteria (e.g., ≤1% impurities) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
